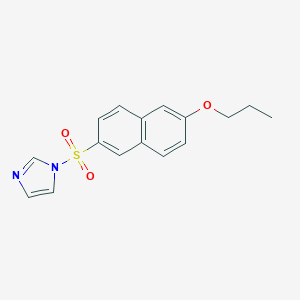
1-((6-propoxynaphthalen-2-yl)sulfonyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((6-propoxynaphthalen-2-yl)sulfonyl)-1H-imidazole is a synthetic compound that has been widely used in scientific research. It is commonly known as PS-1145 and is a potent inhibitor of IKK (IκB kinase), a protein complex that plays a crucial role in the regulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is involved in the regulation of various cellular processes, including inflammation, immune response, cell proliferation, and apoptosis.
Mechanism of Action
PS-1145 inhibits the activity of IKK, a protein complex that phosphorylates IκBα, leading to its degradation and the subsequent activation of NF-κB. By blocking the activity of IKK, PS-1145 prevents the phosphorylation and degradation of IκBα, leading to the inhibition of NF-κB activation.
Biochemical and physiological effects:
PS-1145 has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the production of pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha) and IL-1β (interleukin-1 beta) in various cell types. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in some cancer cell lines. In addition, PS-1145 has been shown to have anti-angiogenic effects, preventing the formation of new blood vessels in tumors.
Advantages and Limitations for Lab Experiments
One of the advantages of using PS-1145 in lab experiments is its high potency and specificity for IKK inhibition. This allows for the selective inhibition of the NF-κB signaling pathway without affecting other cellular processes. However, one limitation of using PS-1145 is its low solubility in aqueous solutions, which can make it difficult to use in some experimental settings.
Future Directions
There are several future directions for the use of PS-1145 in scientific research. One potential application is in the development of new therapies for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. PS-1145 has also been shown to have potential as a cancer therapeutic, and further studies are needed to explore its efficacy in different types of cancer. Additionally, PS-1145 may have potential as a tool for investigating the role of the NF-κB signaling pathway in other cellular processes, such as cell differentiation and development.
Synthesis Methods
The synthesis of PS-1145 involves the reaction between 6-propoxynaphthalene-2-sulfonyl chloride and imidazole in the presence of a base such as triethylamine. The product is obtained as a white solid and can be purified by recrystallization. The chemical structure of PS-1145 is shown below:
Scientific Research Applications
PS-1145 has been extensively used in scientific research to study the role of the NF-κB signaling pathway in various cellular processes. It has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, a protein that inhibits the activity of NF-κB. This inhibition leads to the suppression of the expression of various genes that are regulated by NF-κB, including those involved in inflammation, immune response, and cell proliferation.
properties
IUPAC Name |
1-(6-propoxynaphthalen-2-yl)sulfonylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-2-9-21-15-5-3-14-11-16(6-4-13(14)10-15)22(19,20)18-8-7-17-12-18/h3-8,10-12H,2,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVCNQQHTVQEMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


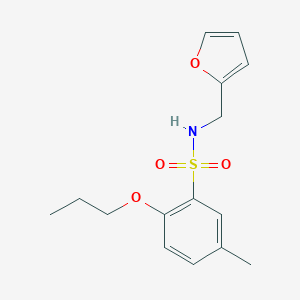
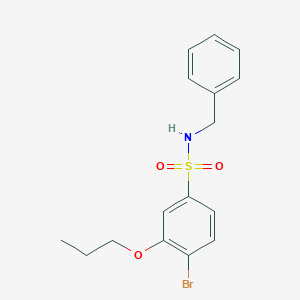

amine](/img/structure/B497696.png)
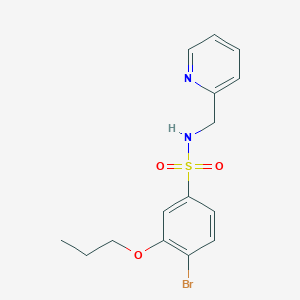
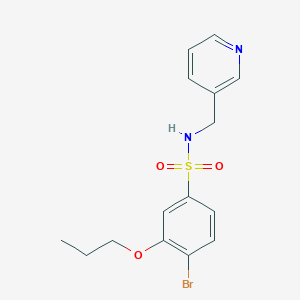

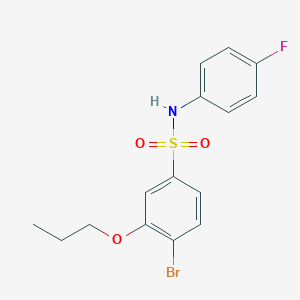
![[(4-Bromo-3-propoxyphenyl)sulfonyl]-2-pyridylamine](/img/structure/B497702.png)

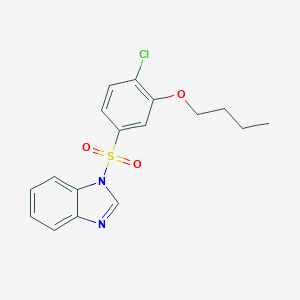
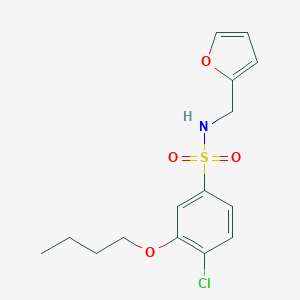
![[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B497712.png)